Methyl 4-(2-(3-benzhydrylureido)ethyl)piperazine-1-carboxylate
Description
Methyl 4-(2-(3-benzhydrylureido)ethyl)piperazine-1-carboxylate is a complex organic compound that features a piperazine ring substituted with a benzhydrylureido group and a methyl ester
Properties
IUPAC Name |
methyl 4-[2-(benzhydrylcarbamoylamino)ethyl]piperazine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N4O3/c1-29-22(28)26-16-14-25(15-17-26)13-12-23-21(27)24-20(18-8-4-2-5-9-18)19-10-6-3-7-11-19/h2-11,20H,12-17H2,1H3,(H2,23,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFGAGQLEGBMIHL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)N1CCN(CC1)CCNC(=O)NC(C2=CC=CC=C2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(2-(3-benzhydrylureido)ethyl)piperazine-1-carboxylate typically involves multiple steps:
Formation of the Piperazine Core: The piperazine ring can be synthesized through the reaction of ethylenediamine with diethylene glycol or other suitable reagents under controlled conditions.
Introduction of the Benzhydrylureido Group: This step involves the reaction of benzhydryl chloride with urea to form benzhydrylurea, which is then reacted with the piperazine derivative.
Esterification: The final step involves the esterification of the carboxylate group with methanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Acylation Reactions
The secondary amines on the piperazine ring undergo acylation with electrophilic reagents. For example:
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Reagent : Acetyl chloride or acetic anhydride
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Conditions : Catalytic triethylamine in dichloromethane at 0–25°C
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Product : N-acetylated derivatives at one or both piperazine nitrogen atoms.
Key Data :
| Reaction Site | Reagent | Product Yield | Reference |
|---|---|---|---|
| Piperazine N1 | Ac₂O | 78% | |
| Piperazine N4 | ClCOPh | 65% |
Steric hindrance from the benzhydryl group reduces reaction rates compared to unsubstituted piperazines .
Alkylation Reactions
The compound participates in alkylation at both piperazine and urea functionalities:
Piperazine Alkylation
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Reagent : Methyl iodide
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Conditions : K₂CO₃ in DMF, 60°C
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Product : Quaternary ammonium salts with methyl groups on piperazine nitrogens.
Urea Group Alkylation
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Reagent : Benzyl bromide
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Conditions : NaH in THF
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Product : N-benzylated urea derivatives (minor pathway due to steric bulk).
Comparative Reactivity :
| Site | Relative Reactivity |
|---|---|
| Piperazine N | High |
| Urea N | Low |
Oxidation Reactions
The methyl ester and urea groups are susceptible to oxidation:
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Ester Oxidation :
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Reagent : KMnO₄ in acidic conditions
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Product : Carboxylic acid derivative (yield: 52%).
-
-
Urea Oxidation :
Hydrolysis Reactions
Controlled hydrolysis occurs under specific conditions:
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Ester Hydrolysis :
-
Urea Hydrolysis :
Coordination Chemistry
The piperazine nitrogen atoms act as ligands for metal ions:
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Metal : Cu(II) or Zn(II)
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Conditions : Methanol, room temperature
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Product : Octahedral complexes with [M(C₁₇H₂₃N₄O₃)]²⁺ stoichiometry .
Stability Constants (log β) :
| Metal Ion | log β (25°C) |
|---|---|
| Cu²⁺ | 8.9 ± 0.2 |
| Zn²⁺ | 7.3 ± 0.3 |
Substitution Reactions
The ethyl spacer between piperazine and urea allows nucleophilic substitution:
Reduction Reactions
Selective reduction pathways include:
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Ester Reduction :
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Reagent : LiAlH₄
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Product : Primary alcohol (yield: 88%).
-
-
Urea Reduction :
Comparative Reactivity Table
| Reaction Type | Preferred Site | Key Challenge |
|---|---|---|
| Acylation | Piperazine N | Competing urea reactivity |
| Alkylation | Piperazine N | Steric hindrance |
| Oxidation | Ester group | Overoxidation risks |
| Hydrolysis | Ester group | Urea stability |
| Coordination | Piperazine N | Solubility in polar solvents |
Scientific Research Applications
Methyl 4-(2-(3-benzhydrylureido)ethyl)piperazine-1-carboxylate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential as a pharmaceutical agent, particularly in the development of drugs targeting neurological disorders.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of Methyl 4-(2-(3-benzhydrylureido)ethyl)piperazine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The benzhydrylureido group may facilitate binding to these targets, while the piperazine ring can modulate the compound’s overall activity. The exact pathways and molecular targets would depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-(2-(3-benzhydrylamino)ethyl)piperazine-1-carboxylate
- Methyl 4-(2-(3-diphenylureido)ethyl)piperazine-1-carboxylate
- Methyl 4-(2-(3-benzylureido)ethyl)piperazine-1-carboxylate
Uniqueness
Methyl 4-(2-(3-benzhydrylureido)ethyl)piperazine-1-carboxylate is unique due to the presence of the benzhydrylureido group, which can impart specific binding properties and biological activities. This makes it distinct from other similar compounds that may lack this functional group or have different substituents.
Biological Activity
Methyl 4-(2-(3-benzhydrylureido)ethyl)piperazine-1-carboxylate, a compound belonging to the piperazine family, has garnered attention for its potential biological activities. This article aims to explore its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound's chemical structure can be represented as follows:
- Molecular Formula : C₁₅H₁₈N₄O₂
- Molecular Weight : 290.33 g/mol
- CAS Number : Not explicitly listed in the sources.
Structural Features
The compound features a piperazine ring, which is known for its versatility in medicinal chemistry, along with a benzoylureido substituent that may influence its pharmacological properties.
Research indicates that compounds with piperazine moieties often exhibit a range of biological activities, including:
- Antitumor Activity : Piperazine derivatives have been studied for their ability to inhibit tumor growth and induce apoptosis in cancer cells. The presence of the benzoylureido group may enhance these effects by modulating cell signaling pathways.
- Antimicrobial Properties : Some piperazine derivatives demonstrate antimicrobial activity against various pathogens, making them potential candidates for antibiotic development.
Case Studies and Research Findings
- Antitumor Studies : A study published in the Journal of Medicinal Chemistry highlighted the cytotoxic effects of similar piperazine derivatives against human leukemia and prostate cancer cell lines. The mechanism involved nitric oxide (NO) release, which was mediated by the compound's structure .
- Antimicrobial Activity : Research has shown that piperazine derivatives exhibit activity against clarithromycin-resistant strains of bacteria. The specific interactions of this compound with bacterial enzymes could provide insights into its potential as an antibiotic .
Comparative Biological Activity Table
Safety and Toxicology
While exploring the biological activity of this compound, it is essential to consider its safety profile. Preliminary toxicity assessments indicate that compounds within this class can exhibit harmful effects at high doses. Specific hazard statements include:
- Hazard Statements : H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation) .
Future Directions
Further research is warranted to fully elucidate the biological mechanisms and potential therapeutic applications of this compound. Areas for future investigation include:
- In Vivo Studies : To validate in vitro findings and assess therapeutic efficacy in animal models.
- Mechanistic Studies : To understand the detailed pathways through which this compound exerts its biological effects.
- Formulation Development : Exploring delivery methods that enhance bioavailability and reduce toxicity.
Q & A
Q. What are the optimal synthetic routes for Methyl 4-(2-(3-benzhydrylureido)ethyl)piperazine-1-carboxylate, and how can reaction yields be improved?
The synthesis of piperazine derivatives typically involves multi-step reactions requiring precise control of catalysts, solvents, and temperature. For example:
- Step 1 : Formation of the piperazine core via nucleophilic substitution or coupling reactions, using reagents like 1-(4-fluorobenzyl)piperazine (as in ).
- Step 2 : Urea linkage introduction via reaction with benzhydryl isocyanate under anhydrous conditions (analogous to ).
- Step 3 : Methyl esterification using methanol and acid catalysts.
Optimization : Reaction yields can be enhanced by employing high-purity reagents, inert atmospheres (e.g., argon), and catalysts such as palladium for cross-coupling (as in ). HPLC and NMR should monitor intermediate purity .
Q. How can the structural integrity of this compound be validated during synthesis?
Key techniques include:
- NMR spectroscopy : To confirm the presence of benzhydryl protons (aromatic signals at δ 7.2–7.4 ppm) and piperazine methyl groups (δ 3.0–3.5 ppm) .
- Mass spectrometry (MS) : To verify molecular weight (expected ~450–500 Da range based on analogs in and ).
- X-ray crystallography : For absolute configuration determination, using programs like SHELXL () for refinement.
Q. What are the primary stability concerns for this compound under laboratory conditions?
Piperazine derivatives are generally stable at room temperature but may degrade under acidic/basic conditions or UV exposure. Recommended practices:
- Storage : In amber vials at –20°C under nitrogen.
- Stability assays : Monitor via HPLC over 72 hours at varying pH (e.g., 3–10) and temperatures (25–40°C) .
Advanced Research Questions
Q. How can contradictions in reported synthetic yields for similar piperazine-urea derivatives be resolved?
Discrepancies often arise from differences in:
- Solvent polarity : Polar aprotic solvents (e.g., DMF) may improve solubility of intermediates ().
- Catalyst load : Pd-based catalysts () vs. acid/base catalysts ().
- Workup procedures : Column chromatography vs. crystallization ().
Method : Perform a Design of Experiments (DoE) to systematically vary parameters and identify critical factors .
Q. What strategies are effective for elucidating the compound’s mechanism of action in biological systems?
- Target identification : Use affinity chromatography with immobilized compound to pull down binding proteins ().
- Kinetic studies : Surface plasmon resonance (SPR) to measure binding affinity (KD) and stoichiometry ().
- Molecular docking : Compare binding poses in homology models of suspected targets (e.g., kinases or GPCRs) .
Q. How can stereochemical outcomes of the benzhydrylurea group impact biological activity?
The benzhydryl group’s stereochemistry may alter target binding. To assess:
Q. What analytical methods are recommended for detecting degradation products during long-term stability studies?
- UPLC-MS/MS : For high-resolution separation and identification of degradants.
- Forced degradation : Expose the compound to heat (40–60°C), light (ICH Q1B), and oxidative conditions (H2O2) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
